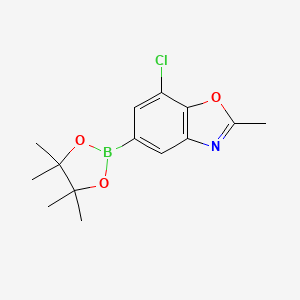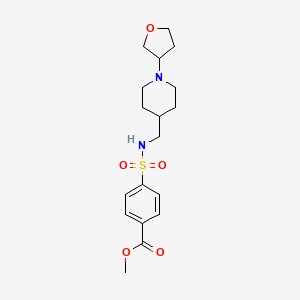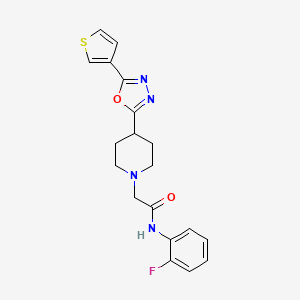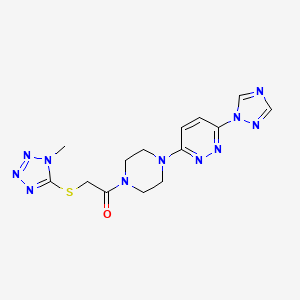
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C, also known as C21H27ClN2O3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In
Mechanism of Action
The mechanism of action of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C in inhibiting the growth of cancer cells is not yet fully understood. However, research has suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival (Zhang et al., 2019).
Biochemical and Physiological Effects:
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain cancer cell enzymes, as mentioned earlier. Physiologically, it has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and the inhibition of cancer growth (Zhang et al., 2019).
Advantages and Limitations for Lab Experiments
One advantage of using ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C in lab experiments is its potential anti-cancer properties. This makes it a valuable compound for the development of anti-cancer drugs. However, one limitation is that the mechanism of action is not yet fully understood, which can make it difficult to optimize its use in lab experiments.
Future Directions
There are many potential future directions for the study of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C. One future direction is to further investigate its mechanism of action, which can lead to the development of more effective anti-cancer drugs. Another future direction is to study its potential applications in other fields, such as in the treatment of other diseases or as a catalyst in chemical reactions. Additionally, further research can be conducted to optimize the synthesis method of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C to improve its yield and purity.
In conclusion, ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C is a chemical compound that has potential applications in various fields, particularly in the development of anti-cancer drugs. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use.
Synthesis Methods
The synthesis of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C involves the reaction of 2,5-dimethoxybenzaldehyde with 2-amino-4-chloropyridine in the presence of acetic acid to form the Schiff base, which is then reacted with boron tribromide in dichloromethane to yield the final product. This synthesis method has been reported in a research article by Zhang et al. (2019).
Scientific Research Applications
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C has been studied for its potential applications in various fields. In particular, it has been investigated for its anti-cancer properties. Research has shown that ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells (Zhang et al., 2019). This makes ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C a potential candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
7-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO3/c1-8-17-11-7-9(6-10(16)12(11)18-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQMNHDCYLFJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)OC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2580812.png)
![2-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2580816.png)
![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2580817.png)
![7-[4-(Dimethylamino)benzoyl]-2-(4-methoxyphenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2580818.png)

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2580820.png)
![N-(2-Hydroxyethyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2580821.png)

![Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate](/img/structure/B2580826.png)

![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2580828.png)
![Ethyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2580832.png)
![[4-[(2-Fluorophenyl)methoxy]phenyl]methanamine](/img/structure/B2580833.png)
